molecular formula C17H13Cl2NO3S B2978696 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 2305565-01-7

2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B2978696
CAS No.: 2305565-01-7
M. Wt: 382.26
InChI Key: CHAIJBZUJGKMLT-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with chlorine, methoxy, and sulfonamide groups, as well as a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and naphthalen-1-amine.

    Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction parameters and product isolation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Coupling Reactions: The naphthalene moiety can participate in coupling reactions, forming larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or dyes, due to its aromatic nature and functional group versatility.

Mechanism of Action

The mechanism by which 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-methoxybenzenesulfonamide: Lacks the naphthalene moiety, making it less complex.

    Naphthalen-1-ylbenzenesulfonamide:

Uniqueness

2,5-Dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide stands out due to its combination of substituents, which confer unique chemical properties and potential for diverse applications. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, along with the bulky naphthalene moiety, makes it a versatile compound for research and industrial use.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-23-16-9-14(19)17(10-13(16)18)24(21,22)20-15-8-4-6-11-5-2-3-7-12(11)15/h2-10,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAIJBZUJGKMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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